molecular formula C8H12O2 B3097673 Spiro[3.3]heptane-3-carboxylic acid CAS No. 1314960-17-2

Spiro[3.3]heptane-3-carboxylic acid

Cat. No.: B3097673
CAS No.: 1314960-17-2
M. Wt: 140.18 g/mol
InChI Key: BUHUUMJSTDLONB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[3.3]heptane-3-carboxylic acid is a spirocyclic compound characterized by a unique three-dimensional structure. This compound features a spiro[3.3]heptane core, which consists of two cyclobutane rings sharing a single carbon atom. The carboxylic acid functional group is attached to one of the carbon atoms in the spiro[3.3]heptane structure.

Mechanism of Action

Target of Action

Spiro[3.3]heptane-3-carboxylic acid is a unique compound that has been shown to mimic the mono-, meta-, and para-substituted phenyl rings in drugs . This means it can potentially interact with a wide range of targets, depending on the specific drug it is designed to mimic.

Mode of Action

The mode of action of this compound is primarily through its ability to act as a saturated benzene bioisostere . Bioisosteres are compounds or groups that have similar physical or chemical properties and can produce broadly similar biological properties to another compound or group. In this case, this compound can mimic the properties of benzene rings in drugs, allowing it to interact with the same targets and produce similar effects .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the specific drug it is designed to mimic. Given its ability to act as a bioisostere for benzene, it could potentially affect a wide range of biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of Spiro[3Its structural similarity to benzene suggests it may have similar adme properties to drugs containing benzene rings .

Result of Action

The molecular and cellular effects of this compound would depend on the specific drug it is designed to mimic. Its ability to act as a bioisostere for benzene suggests it could potentially produce similar effects to drugs containing benzene rings .

Action Environment

The action environment of this compound would be influenced by a variety of factors, including the specific drug it is designed to mimic, the biological system in which it is used, and the specific conditions of that system .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

Spiro[3.3]heptane-3-carboxylic acid can be synthesized using various methods. One common approach involves the addition of ketenes to activated or strained alkenes, followed by hydrolysis to yield the desired spirocyclic structure . Another method includes the alkylation of malonate esters, which undergoes cyclization to form the spiro[3.3]heptane core . Rearrangements of cyclopropanes are also employed to synthesize substituted spiro[3.3]heptanes .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of commercially available starting materials and optimized reaction conditions are crucial for efficient production. The reaction between keteneiminium salts and alkenes, followed by hydrolysis, is a modular approach that can be adapted for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Spiro[3.3]heptane-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the carboxylic acid functional group and the strained spirocyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound to its corresponding ketone or aldehyde derivatives.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides to introduce various substituents onto the spirocyclic core.

Major Products Formed

The major products formed from these reactions include spiro[3.3]heptane derivatives with different functional groups, such as alcohols, ketones, aldehydes, and substituted spirocyclic compounds .

Properties

IUPAC Name

spiro[3.3]heptane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7(10)6-2-5-8(6)3-1-4-8/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHUUMJSTDLONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314960-17-2
Record name spiro[3.3]heptane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Spiro[3.3]heptane-3-carboxylic acid
Reactant of Route 2
Spiro[3.3]heptane-3-carboxylic acid
Reactant of Route 3
Spiro[3.3]heptane-3-carboxylic acid
Reactant of Route 4
Spiro[3.3]heptane-3-carboxylic acid
Reactant of Route 5
Spiro[3.3]heptane-3-carboxylic acid
Reactant of Route 6
Spiro[3.3]heptane-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.